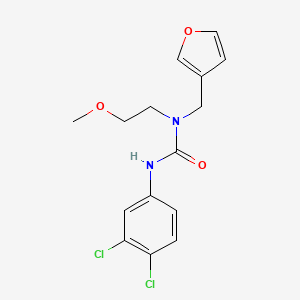

3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

Description

3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a dichlorophenyl group, a furan ring, and a methoxyethyl group attached to a urea backbone

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N2O3/c1-21-7-5-19(9-11-4-6-22-10-11)15(20)18-12-2-3-13(16)14(17)8-12/h2-4,6,8,10H,5,7,9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTJOLJQHVCCAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichloroaniline, furan-3-carboxaldehyde, and 2-methoxyethylamine.

Formation of Intermediate: The first step involves the reaction of 3,4-dichloroaniline with furan-3-carboxaldehyde under acidic or basic conditions to form an intermediate Schiff base.

Urea Formation: The intermediate Schiff base is then reacted with 2-methoxyethylamine in the presence of a suitable catalyst, such as a carbodiimide, to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The nitro groups on the dichlorophenyl ring can be reduced to amines.

Substitution: The chlorine atoms on the dichlorophenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Amino derivatives of the dichlorophenyl ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research has highlighted several key areas where this compound demonstrates biological activity:

- Antitumor Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can contribute to oxidative stress-related diseases. Its antioxidant capacity may offer protective effects against cellular damage.

- Enzyme Inhibition : Inhibition of enzymes such as tyrosinase has been observed, which is significant for applications in skin whitening and treating hyperpigmentation disorders.

Summary of Biological Activities

Case Study 1: Antitumor Activity

A study evaluated the antitumor potential of 3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea against various cancer cell lines. The results demonstrated a dose-dependent cytotoxic effect, particularly in breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of this compound. Using DPPH and ABTS assays, the compound exhibited significant free radical scavenging activity. The presence of methoxy groups was suggested to enhance its electron-donating ability, contributing to its antioxidant effects.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorophenyl and furan moieties may play a role in binding to these targets, while the methoxyethyl group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(2-methoxyethyl)urea: Similar structure but with the furan ring attached at a different position.

3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-ethoxyethyl)urea: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both dichlorophenyl and furan moieties can enhance its reactivity and potential biological activity compared to similar compounds.

Biological Activity

3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Dichlorophenyl group : Known for its role in enhancing lipophilicity and biological activity.

- Furan moiety : Often associated with various pharmacological effects.

- Methoxyethyl group : Contributes to the compound's solubility and stability.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For example, studies on related urea derivatives have shown their effectiveness as protein tyrosine kinase inhibitors, which are crucial in cancer cell signaling pathways .

The proposed mechanism includes:

- Inhibition of Tyrosine Kinase : This leads to disrupted signaling pathways that promote cancer cell proliferation.

- Induction of Apoptosis : The compound may trigger programmed cell death in tumor cells.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, related studies have highlighted the inhibition of cytochrome P450 enzymes, which play a vital role in drug metabolism and detoxification processes .

Case Studies

- Study on Antitumor Effects :

- Enzyme Activity Evaluation :

Table 1: Biological Activity Summary

| Activity Type | Effectiveness | Mechanism | Reference |

|---|---|---|---|

| Antitumor | High | Tyrosine kinase inhibition | |

| Enzyme inhibition | Moderate | Cytochrome P450 inhibition |

Table 2: Related Compounds and Their Activities

Q & A

Basic Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents (e.g., furan protons at δ 6.3–7.4 ppm, methoxyethyl protons at δ 3.2–3.5 ppm). Use deuterated DMSO or CDCl₃ .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected ~398.2 g/mol). Fragmentation patterns validate the urea backbone .

- Infrared (IR) Spectroscopy : Urea carbonyl stretch at ~1650–1700 cm⁻¹ and C-O-C vibrations (methoxy group) at ~1100 cm⁻¹ .

How do the furan and methoxyethyl substituents influence solubility and stability under experimental conditions?

Basic Question

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). The methoxyethyl group enhances solubility in alcohols (e.g., methanol) due to ether oxygen hydrogen bonding .

- Stability : Store at –20°C under inert gas. Avoid prolonged exposure to light or moisture, which may hydrolyze the urea moiety. Stability assays (HPLC monitoring over 72 hours) are recommended .

What advanced structural analysis methods can resolve crystallographic or conformational ambiguities?

Advanced Question

- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) for phase determination. Analyze intermolecular hydrogen bonds between urea NH and dichlorophenyl Cl atoms .

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict bond angles and torsional strain in the methoxyethyl group .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Advanced Question

- Analog Synthesis : Replace the furan-3-ylmethyl group with thiophene or pyrrole derivatives. Compare IC₅₀ values in enzyme inhibition assays .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to assess interactions between the dichlorophenyl group and hydrophobic enzyme pockets .

What experimental strategies address contradictions in reported synthetic yields or biological data?

Advanced Question

- Yield Discrepancies : Replicate reactions under varying conditions (e.g., solvent polarity, temperature). For example, higher yields (>75%) are achieved in DMF at 60°C versus THF at room temperature .

- Biological Replication : Validate activity using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to rule out false positives .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Advanced Question

- ADMET Prediction : Use SwissADME to predict logP (~3.5) and BBB permeability. Modify the methoxyethyl chain to reduce logP if needed .

- Metabolic Stability : Simulate cytochrome P450 interactions (CYP3A4) with Schrödinger’s QikProp. Introduce electron-withdrawing groups on the dichlorophenyl ring to slow oxidation .

What mechanisms underlie potential biological activity, and how can they be experimentally validated?

Advanced Question

- Hypothesis : The compound may inhibit kinases via urea NH interactions with ATP-binding pockets.

- Validation :

- Kinase Assays : Use TR-FRET-based kits (e.g., EGFR kinase) to measure inhibition .

- Cellular Uptake : Fluorescent tagging (BODIPY derivative) tracked via confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.